molecular formula C10H9N5S B11877672 7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 956722-15-9

7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B11877672
CAS No.: 956722-15-9
M. Wt: 231.28 g/mol
InChI Key: RSNSAGYHFMIUDB-UHFFFAOYSA-N
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Description

7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that contains both pyrimidine and imidazo[1,2-b]pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors. One common method starts with 2-(methylthio)pyrimidin-4-amine, which undergoes cyclization with hydrazine derivatives under controlled conditions to form the imidazo[1,2-b]pyrazole ring . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free conditions and the use of recyclable catalysts are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted pyrimidine derivatives

Mechanism of Action

The mechanism of action of 7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting cellular processes such as proliferation and apoptosis . The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole is unique due to its specific combination of pyrimidine and imidazo[1,2-b]pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

956722-15-9

Molecular Formula

C10H9N5S

Molecular Weight

231.28 g/mol

IUPAC Name

7-(2-methylsulfanylpyrimidin-4-yl)-5H-imidazo[1,2-b]pyrazole

InChI

InChI=1S/C10H9N5S/c1-16-10-12-3-2-8(14-10)7-6-13-15-5-4-11-9(7)15/h2-6,13H,1H3

InChI Key

RSNSAGYHFMIUDB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)C2=CNN3C2=NC=C3

Origin of Product

United States

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